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Compound of Interest

Compound Name: Tubulin inhibitor 21

Cat. No.: B12414472 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tubulin Inhibitor 21, a novel

chalcone-melatonin hybrid compound demonstrating significant potential as an anticancer

agent. This document details its chemical structure, quantitative biological data, and the

experimental protocols utilized in its evaluation.

Core Chemical Structure and Properties
Tubulin Inhibitor 21, also identified as compound 6f in the primary literature, is a synthetic

molecule designed through the hybridization of chalcone and melatonin pharmacophores.[1][2]

This strategic combination aims to leverage the known anticancer properties of chalcones with

the favorable biological profile of melatonin.
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Property Value

IUPAC Name

(E)-N-(2-(1-(3-(3,4,5-

trimethoxyphenyl)acryloyl)-1H-indol-3-

yl)ethyl)acetamide

Molecular Formula C28H25N3O4S

Molecular Weight 499.58 g/mol

SMILES
O=C(/C=C/c1cc(OC)c(OC)c(OC)c1)n1cc(c2c1c

ccc2)CCC(=O)NC

CAS Number Not available in the reviewed literature

Quantitative Biological Data
The biological activity of Tubulin Inhibitor 21 has been primarily evaluated for its cytotoxic

effects against colorectal cancer cell lines. The available quantitative data is summarized

below.

Table 1: Cytotoxic Activity of Tubulin Inhibitor 21

Cell Line Cancer Type IC50 (µM) Exposure Time (h)

SW480
Colorectal

Adenocarcinoma
0.26 48

Mechanism of Action and Signaling Pathways
Tubulin inhibitors, as a class, function by disrupting microtubule dynamics, which are critical for

cell division, intracellular transport, and maintenance of cell structure. This interference leads to

cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis. While the specific

signaling pathways affected by Tubulin Inhibitor 21 have not been fully elucidated in the

reviewed literature, its mechanism is presumed to involve the inhibition of tubulin

polymerization.

Diagram 1: General Signaling Pathway of Tubulin Inhibitors
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Caption: General signaling cascade initiated by tubulin inhibitors.

Experimental Protocols
The following sections detail the methodologies employed in the synthesis and biological

evaluation of Tubulin Inhibitor 21.
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Chemical Synthesis
Tubulin Inhibitor 21 was synthesized via an ultrasound-assisted Claisen-Schmidt

condensation reaction.

Diagram 2: Synthetic Workflow
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Caption: Workflow for the synthesis of Tubulin Inhibitor 21.

Protocol:

A solution of the appropriate substituted acetophenone and substituted benzaldehyde is

prepared in methanol.

Aqueous potassium hydroxide is added to the solution.

The reaction mixture is subjected to ultrasound irradiation at room temperature.

The progress of the reaction is monitored by thin-layer chromatography.

Upon completion, the product is isolated, purified, and characterized using spectroscopic

methods (e.g., NMR, Mass Spectrometry).

Biological Evaluation
Cytotoxicity Assay (Sulforhodamine B Assay)

The in vitro cytotoxicity of Tubulin Inhibitor 21 against the SW480 human colorectal

adenocarcinoma cell line was determined using the sulforhodamine B (SRB) assay.

Diagram 3: Cytotoxicity Assay Workflow
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Caption: Workflow of the Sulforhodamine B cytotoxicity assay.
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Protocol:

SW480 cells are seeded into 96-well plates at an appropriate density and allowed to adhere

for 24 hours.

The cells are then treated with various concentrations of Tubulin Inhibitor 21 and incubated

for 48 hours.

Following incubation, the cells are fixed with cold trichloroacetic acid.

The fixed cells are washed and stained with a 0.4% (w/v) solution of sulforhodamine B in 1%

acetic acid.

Unbound dye is removed by washing with 1% acetic acid.

The protein-bound dye is solubilized with a 10 mM Tris base solution.

The absorbance is measured at 515 nm using a microplate reader.

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Conclusion
Tubulin Inhibitor 21 (compound 6f) is a promising preclinical candidate with potent cytotoxic

activity against colorectal cancer cells. Its unique hybrid structure offers a novel scaffold for the

development of next-generation tubulin inhibitors. Further research is warranted to fully

elucidate its mechanism of action, explore its efficacy in a broader range of cancer types, and

evaluate its in vivo therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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